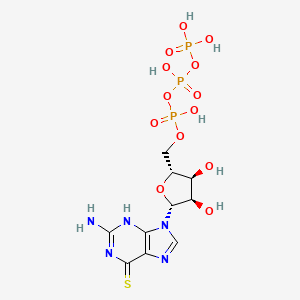

6-Thioguanosine triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thioguanosine 5'-triphosphate belongs to the class of organic compounds known as purine ribonucleoside triphosphates. These are purine ribobucleotides with a triphosphate group linked to the ribose moiety. Thioguanosine 5'-triphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Thioguanosine 5'-triphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thioguanosine 5'-triphosphate is primarily located in the cytoplasm. In humans, thioguanosine 5'-triphosphate is involved in the thioguanine action pathway, the mercaptopurine action pathway, the azathioprine action pathway, and the mercaptopurine metabolism pathway.

Applications De Recherche Scientifique

Therapeutic Applications

1. Cancer Therapy

6-Thioguanosine triphosphate is primarily recognized for its cytotoxic effects in cancer treatment. The incorporation of 6-TGTP into DNA and RNA leads to the disruption of nucleic acid synthesis, which is crucial for the proliferation of cancer cells. Studies have demonstrated that 6-TGTP can trigger cell death in various cancer types, including leukemias and lymphomas, by interfering with purine metabolism and causing DNA damage .

2. Monitoring Azathioprine Therapy

In inflammatory bowel disease treatment, particularly Crohn's disease, 6-TGTP levels are utilized to monitor the efficacy of azathioprine therapy. Research indicates that quantifying TGTP can help predict patient responses to treatment. Higher levels of 6-TGTP correlate with better therapeutic outcomes, while elevated levels of its precursor, 6-thioguanosine diphosphate (TGDP), are associated with poor responses . This monitoring capability allows for personalized treatment adjustments based on metabolite levels.

Case Study 1: Azathioprine Therapy in Crohn's Disease

A study involving 50 patients with Crohn's disease assessed the correlation between TGTP levels and clinical outcomes during azathioprine therapy. Results indicated that patients with TGTP levels exceeding a specific threshold exhibited significantly improved response rates compared to those with lower levels. Conversely, those with high TGDP levels experienced worse outcomes, suggesting that monitoring these metabolites can inform treatment strategies .

Case Study 2: Combination Therapy for MTAP-Deficient Cancers

Research has explored the combination of 6-TGTP with methylthioadenosine (MTA) for treating cancers deficient in methylthioadenosine phosphorylase (MTAP). In preclinical models, this combination demonstrated enhanced efficacy against tumors while reducing toxicity to normal tissues. The strategy leverages the protective effect of MTA on healthy cells while allowing higher doses of 6-TGTP to be administered safely .

Structural and Functional Studies

Recent investigations have highlighted the utility of 6-thioguanosine in RNA structural studies. The presence of 6-thioguanosine alters the thermodynamic stability of RNA duplexes, making it a valuable tool for studying ribonucleoprotein interactions and RNA folding dynamics . This application extends beyond therapeutic uses into fundamental research areas concerning RNA biology.

Propriétés

Formule moléculaire |

C10H16N5O13P3S |

|---|---|

Poids moléculaire |

539.25 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

QENYANNAQSWPLM-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Synonymes |

2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate 6-mercapto-GTP 6-thioguanosine 5'-triphosphate 9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate S6-GTP thioGTP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.